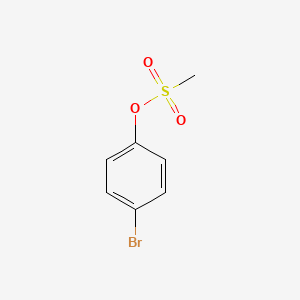
N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide, also known as BPTFA, is a chemical compound that has been widely used in scientific research. It is a fluorinated derivative of pyridine, which has unique properties that make it useful in various applications. In
Mecanismo De Acción
The mechanism of action of N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide in fluorine-19 NMR spectroscopy is based on the fact that the fluorine atom in this compound has a high chemical shift sensitivity to changes in its local environment. When this compound is bound to a biomolecule, the chemical environment around the fluorine atom changes, leading to a shift in its NMR resonance frequency. By monitoring the changes in the NMR spectrum of this compound, researchers can obtain information about the binding affinity, stoichiometry, and dynamics of biomolecular interactions.
Biochemical and Physiological Effects:
This compound is a non-toxic and non-reactive compound that does not have any known biochemical or physiological effects. It is used solely as a probe in scientific research applications and does not have any therapeutic or diagnostic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has several advantages as a fluorine-19 NMR probe. It has a high sensitivity to changes in its local environment, which allows it to report on the conformational changes and binding events of biomolecules. It is also non-toxic and non-reactive, which makes it safe to use in biological systems. However, this compound has some limitations as well. It is relatively expensive compared to other fluorine-19 NMR probes, and it has a relatively low solubility in aqueous solutions, which can limit its application in some biological systems.
Direcciones Futuras
There are several future directions for the use of N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide in scientific research. One potential application is in the study of protein-ligand interactions, where this compound can be used to monitor the binding affinity and stoichiometry of small molecule ligands to proteins. Another potential application is in the study of membrane proteins, where this compound can be used to monitor the conformational changes and dynamics of these proteins in lipid bilayers. Finally, this compound can also be used in the development of new fluorine-19 NMR probes with improved sensitivity and solubility in aqueous solutions.
Aplicaciones Científicas De Investigación
N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has been widely used as a fluorine-19 NMR probe in various scientific research applications. Fluorine-19 NMR spectroscopy is a powerful tool for studying the structure and dynamics of biological molecules. This compound is particularly useful in this context because it has a high sensitivity to changes in its local environment, which allows it to report on the conformational changes and binding events of biomolecules.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O/c8-4-1-2-5(12-3-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKTGKKDFYHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360950 | |
| Record name | N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207926-35-0 | |
| Record name | N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)




![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)
![1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B1621075.png)




